

What is Carbutamide-d9 and its chemical structure

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Compound of Interest		
Compound Name:	Carbutamide-d9	
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An In-depth Technical Guide to Carbutamide-d9

Introduction

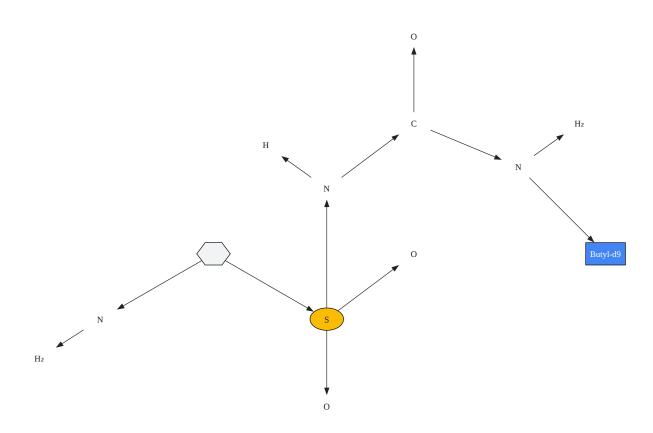
Carbutamide-d9 is the isotopically labeled form of Carbutamide, where nine hydrogen atoms on the butyl group have been replaced by deuterium.[1][2] Carbutamide itself is a first-generation sulfonylurea drug, historically significant as one of the first oral hypoglycemic agents used for the management of type 2 diabetes mellitus.[3][4] While the parent compound's clinical use has been largely superseded due to concerns about toxicity, Carbutamide-d9 serves as a critical tool in modern biomedical and pharmaceutical research.[5]

The primary application of **Carbutamide-d9** is in pharmacokinetic and metabolic studies.[2] Its increased mass due to deuterium substitution allows it to be distinguished from the non-labeled compound by mass spectrometry. Consequently, it is an ideal internal standard for the accurate quantification of Carbutamide and its metabolites in biological samples.[1][2] Its mechanism of action is analogous to that of Carbutamide, which involves the stimulation of insulin release from pancreatic beta cells.[2][3]

Chemical Identity and Structure

Carbutamide-d9 is chemically defined as 1-(4-aminophenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea.[2] It retains the core sulfonylurea framework of the parent compound, consisting of a benzene sulfonamide linked to a deuterated butylurea moiety.[2]





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Caption: Logical diagram of **Carbutamide-d9**'s chemical structure.



Physicochemical Properties

The key quantitative data for **Carbutamide-d9** are summarized in the table below, providing essential information for researchers and laboratory professionals.

Property	Value	Reference(s)
CAS Number	1246820-50-7	[2][6][7]
Molecular Formula	C11H8D9N3O3S	[2][8]
Molecular Weight	~280.39 g/mol	[2][8][9]
IUPAC Name	1-(4-aminophenyl)sulfonyl-3- (1,1,2,2,3,3,4,4,4- nonadeuteriobutyl)urea	[2]
InChI Key	VDTNNGKXZGSZIP- WRMMWXQOSA-N	[2]
Canonical SMILES	CCCCNC(=O)NS(=O) (=O)C1=CC=C(C=C1)N	[2]
Synonyms	BZ-55-d9, Bucarban-d9, 4- Amino-N-[(butylamino- d9)carbonyl]benzenesulfonami de	[1][10][11]
Physical Form	White Crystalline Solid	[6]
Solubility	Soluble in water and alcohol solvents.	[5][6]

Experimental Protocols Synthesis Methodologies

The synthesis of **Carbutamide-d9** involves the specific incorporation of deuterium atoms into the parent Carbutamide structure. While exact proprietary protocols may vary, the general methodologies include:



- Deuterium Exchange Reactions: This process involves subjecting Carbutamide or a
 precursor to conditions that facilitate the exchange of hydrogen atoms with deuterium from a
 deuterium-rich source, such as D₂O, under controlled temperature, pressure, and catalytic
 conditions.[2]
- Chemical Synthesis with Deuterated Reagents: A more precise method involves a multi-step chemical synthesis pathway where a deuterated starting material is used.[2][6] For Carbutamide-d9, this would typically involve reacting a suitable sulfonylurea precursor with a fully deuterated butylamine (butylamine-d9). This ensures the specific and complete labeling of the butyl moiety.[2]

Rigorous quality control, often involving NMR and mass spectrometry, is essential to confirm the purity and the precise location and extent of isotopic labeling in the final product.[6]

Application as an Internal Standard in Mass Spectrometry

Carbutamide-d9 is frequently used as an internal standard for the quantification of Carbutamide in biological matrices (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Methodology:

- Preparation of Standard Solutions: A stock solution of **Carbutamide-d9** is prepared in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). This is further diluted to create a working internal standard (IS) solution (e.g., 100 ng/mL).
- Sample Preparation: A fixed volume of the Carbutamide-d9 IS working solution is added to all samples, including calibration standards, quality controls, and the unknown biological samples, at the beginning of the extraction process.
- Extraction: The analytes (Carbutamide and **Carbutamide-d9**) are extracted from the biological matrix. This is commonly achieved through protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction.
- LC-MS Analysis: The extracted sample is injected into an LC-MS system. The liquid chromatography step separates the analyte from other matrix components. The mass



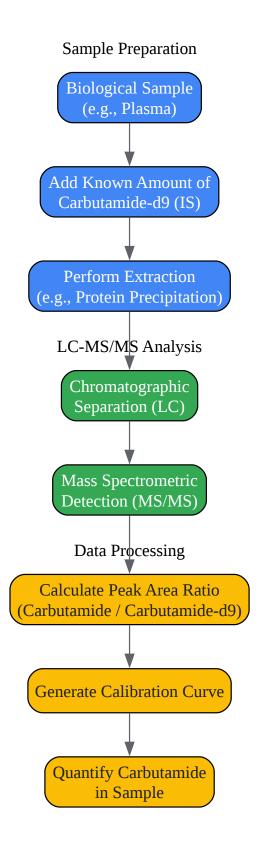




spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Carbutamide and **Carbutamide-d9**.

Quantification: The peak area of the Carbutamide analyte is measured and normalized to the
peak area of the Carbutamide-d9 internal standard. This ratio (Analyte Area / IS Area) is
plotted against the known concentrations of the calibration standards to generate a
calibration curve. The concentration of Carbutamide in the unknown samples is then
calculated from this curve.





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Caption: Workflow for using **Carbutamide-d9** as an internal standard.

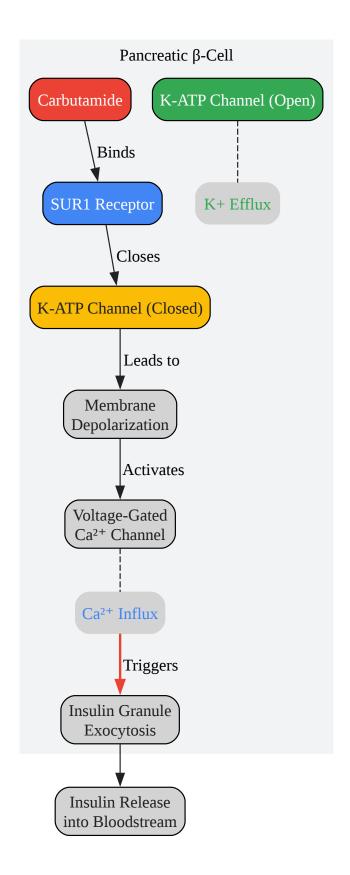


Mechanism of Action of Carbutamide

The functional relevance of **Carbutamide-d9** in biological systems is identical to its non-deuterated parent compound. Carbutamide exerts its hypoglycemic effect by stimulating insulin secretion from the pancreatic β -cells.[5][12]

The mechanism is initiated by Carbutamide binding to the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channel (K-ATP) in the β -cell plasma membrane.[3] This binding event closes the K-ATP channel, reducing potassium efflux from the cell. The resulting accumulation of intracellular potassium ions leads to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of extracellular calcium (Ca²+). The subsequent rise in intracellular Ca²+ concentration is the critical trigger for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[3][12]





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Caption: Signaling pathway for Carbutamide-induced insulin secretion.



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